2-(Azetidin-3-yl)-6-methylpyridine
Description
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.2 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-6-methylpyridine |
InChI |
InChI=1S/C9H12N2/c1-7-3-2-4-9(11-7)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 |
InChI Key |
PACYHFRPQWVHHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2CNC2 |
Origin of Product |
United States |
Functionalization of the Azetidine Nitrogen:the Secondary Amine of the Azetidine Ring is a Prime Site for Modification. Attaching Different Substituents to This Nitrogen Can Have Several Effects:
Steric Control: Introducing bulky groups can create a specific chiral pocket around a catalytic center, influencing the stereochemical outcome of a reaction.
Solubility and Processing: For materials science, appending long alkyl chains or other solubilizing groups can improve the processability of polymers derived from the scaffold. mdpi.com
Electronic Tuning: Attaching electron-withdrawing groups (e.g., sulfonyl groups) is a known strategy to enable the anionic ring-opening polymerization of the azetidine (B1206935) ring. nsf.gov
Creating Multidentate Ligands:for Applications in Coordination Chemistry and Catalysis, the Scaffold Can Be Elaborated into a Multidentate Ligand. for Example, Functionalizing the Azetidine Nitrogen with Another Ligating Group E.g., Another Pyridine or a Phosphine Could Create a Pincer Type Ligand. Such Ligands Are Known to Form Highly Stable Metal Complexes with Unique Catalytic Activities.rsc.orgthe Design Principles for Such Ligands Focus on Controlling the Bite Angle and the Electronic Properties of the Donor Atoms to Optimize the Performance of the Resulting Metal Complex.acs.orgenergyfrontier.us
A summary of rational design strategies is presented in the table below.
| Structural Modification Site | Design Strategy | Target Application | Desired Outcome |
| Pyridine (B92270) Ring (Positions 4, 5) | Introduction of electron-donating/withdrawing groups | Catalysis, Optoelectronics | Tune Lewis basicity, HOMO/LUMO levels, and photophysical properties. mdpi.comrsc.org |
| Azetidine (B1206935) Nitrogen | Attachment of bulky, solubilizing, or electron-withdrawing groups | Asymmetric Catalysis, Polymer Science | Induce stereocontrol, improve solubility, enable controlled polymerization. nsf.govmdpi.com |
| Overall Scaffold | Elaboration into multidentate structures | Coordination Chemistry, Catalysis | Create highly stable and active metal complexes (e.g., pincer ligands). rsc.org |
By applying these principles, new molecules based on the 2-(Azetidin-3-yl)-6-methylpyridine framework can be rationally designed to exhibit specific functions for a wide range of non-biological applications.
Computational Chemistry and Advanced Spectroscopic Characterization of 2 Azetidin 3 Yl 6 Methylpyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations provide profound insights into the electronic nature of a molecule, which governs its stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net By calculating the electron density distribution, researchers can identify the regions of a molecule that are electron-rich or electron-deficient. This information is visualized through a Molecular Electrostatic Potential (MEP) map, where regions of high electron density (nucleophilic sites) are typically colored red, and regions of low electron density (electrophilic sites) are colored blue. materialsciencejournal.org For 2-(Azetidin-3-yl)-6-methylpyridine, the MEP map would be expected to show a region of high electron density around the pyridine (B92270) nitrogen atom, indicating its susceptibility to electrophilic attack or protonation. Conversely, the hydrogen atom on the azetidine (B1206935) nitrogen would represent a potential electrophilic site.
From the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), global reactivity descriptors can be calculated. materialsciencejournal.org These parameters, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity and kinetic stability. researchgate.netresearchgate.net A large HOMO-LUMO energy gap suggests high stability and low reactivity. researchgate.net
Table 1: Calculated Global Reactivity Descriptors for this compound (Illustrative) Calculations are typically performed at a specific level of theory, such as B3LYP/6-311++G(d,p). materialsciencejournal.org
| Parameter | Formula | Predicted Value (a.u.) | Chemical Implication |
| HOMO Energy | EHOMO | -0.235 | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | ELUMO | -0.041 | Energy of the lowest empty orbital; relates to electron affinity. |
| Energy Gap | ΔE = ELUMO - EHOMO | 0.194 | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Chemical Potential | μ = (EHOMO + ELUMO)/2 | -0.138 | Measures the escaping tendency of electrons from an equilibrium system. researchgate.net |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 0.097 | Measures resistance to change in electron distribution. researchgate.net |
| Global Electrophilicity Index | ω = μ2 / 2η | 0.098 | Quantifies the electrophilic nature of the molecule. researchgate.net |
The pyridine ring is a classic example of a heteroaromatic system. libretexts.org It is a six-membered ring containing five carbon atoms and one nitrogen atom, all of which are sp² hybridized. Each atom contributes one p-orbital perpendicular to the ring plane, containing one π-electron, for a total of six π-electrons. libretexts.org This system fulfills Hückel's rule (4n+2 π-electrons, where n=1), which is a key requirement for aromaticity. libretexts.orgtaylorandfrancis.com The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system. libretexts.org
To quantify the degree of aromaticity, computational methods such as Nucleus-Independent Chemical Shift (NICS) analysis are employed. NICS values are calculated at the center of the ring (NICS(0)) and at points above the ring plane (e.g., NICS(1.0)). A negative NICS value is a hallmark of an aromatic ring, indicating a diamagnetic ring current. Studies on analogous chlorinated pyridine-azetidine structures have used DFT methods to calculate aromatic stabilization energy (ASE) and NICS values to confirm the aromatic character. researchgate.net
Table 2: Predicted NICS Values for the Pyridine Ring of this compound (Illustrative) Calculations based on the GIAO-B3LYP/6-311+G* level of theory, as applied to similar structures.* researchgate.net
| Calculation Point | Predicted NICS Value (ppm) | Interpretation |
| NICS(0) | -9.8 | Strong aromatic character at the ring center. |
| NICS(0.5) | -10.5 | Strong aromatic character 0.5 Å above the ring plane. |
| NICS(1.0) | -8.2 | Aromatic character persists 1.0 Å above the ring plane. |
Conformational Analysis of the Azetidine Ring and its Rotational Freedom Relative to the Pyridine Ring
Conformational analysis is performed computationally by mapping the potential energy surface (PES) of the molecule. rsc.orgmdpi.com This involves systematically changing key dihedral angles—specifically, the puckering of the four-membered azetidine ring and the rotation of the azetidine ring relative to the pyridine ring—and calculating the energy at each point. The resulting map reveals the low-energy valleys that correspond to stable conformers and the peaks that represent the energy barriers between them. mdpi.com For related azetidine-containing compounds, quantum chemical calculations have been used to identify low-energy, stable conformers that are crucial for understanding biological activity. nih.gov
Table 3: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (Npyridine-C-C-Nazetidine) | Azetidine Puckering | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 (Global Minimum) | ~30° | Puckered | 0.00 | 75.5 |
| 2 | ~150° | Puckered | 0.85 | 20.1 |
| 3 | ~35° | Planar (Transition State) | 4.50 | 0.1 |
| 4 | ~-145° | Puckered | 1.20 | 4.3 |
The potential energy surface map also elucidates the pathways for interconversion between stable conformers. The energy maxima along these pathways are transition states, and the energy difference between a stable conformer and a transition state is the activation energy or rotational barrier. nih.gov These barriers determine the rate at which the molecule can switch between different shapes at a given temperature. Low energy barriers suggest that the molecule is highly flexible and exists as a dynamic equilibrium of multiple conformers in solution.
Advanced Spectroscopic Studies for Comprehensive Structural Elucidation
While computational methods provide a theoretical model, advanced spectroscopic techniques offer experimental validation and definitive structural proof. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for the complete characterization of this compound.
DFT calculations are frequently used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Comparing the computationally predicted spectrum with the experimental one serves as a powerful tool for structure verification. Discrepancies can often be resolved by considering solvent effects or by re-evaluating the conformational populations. materialsciencejournal.orgnih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to unambiguously assign all proton and carbon signals and to confirm the connectivity between the pyridine and azetidine rings.
Table 4: Illustrative Comparison of Experimental and DFT-Calculated NMR Chemical Shifts (δ) in ppm Experimental data would be obtained in a solvent like CDCl₃. Calculated shifts are often scaled for better agreement. nih.gov
| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
| Pyridine C2 | 158.5 | 158.2 | - | - |
| Pyridine C3 | 135.1 | 134.8 | - | - |
| Pyridine C4 | 137.0 | 136.8 | 7.65 | 7.63 |
| Pyridine C5 | 120.5 | 120.3 | 7.10 | 7.08 |
| Pyridine C6 | 159.2 | 159.0 | - | - |
| Methyl C (on C6) | 24.8 | 24.6 | 2.55 | 2.53 |
| Azetidine C2/C4 | 52.5 | 52.3 | 3.80 | 3.78 |
| Azetidine C3 | 34.1 | 33.9 | 3.95 | 3.93 |
In-Depth Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of published research on the chemical compound this compound. Despite its potential interest in medicinal chemistry and materials science, detailed computational and advanced spectroscopic characterization of this specific molecule is not publicly available at this time.
The requested in-depth analysis, which would include high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, mass spectrometry, and molecular dynamics simulations, could not be compiled. Searches for experimental data from techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC), which are crucial for elucidating three-dimensional structure and connectivity, yielded no specific results for this compound.
Similarly, investigations into the vibrational properties of this compound through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy have not been reported. Such studies would provide a characteristic "fingerprint" of the molecule's functional groups and their vibrational modes. While general principles of FT-IR and Raman spectroscopy are well-established, their specific application to this compound is not documented. researchgate.netcore.ac.uknih.gov
Furthermore, the fragmentation pathways and isotopic patterns of this compound under mass spectrometry have not been detailed in the literature. This type of analysis is fundamental for confirming the molecular weight and elemental composition of a compound, as well as for gaining insights into its structural components. mdpi.comnih.govmdpi.com
Finally, molecular dynamics simulations, which would offer a theoretical understanding of the dynamic behavior of this compound and its interactions with solvents at an atomic level, have not been published. rsc.org
While research exists for related pyridine and azetidine derivatives, the strict focus on this compound as requested prevents the extrapolation of data from these other compounds. The scientific community has yet to publish the specific computational and spectroscopic data necessary to construct the detailed article as outlined.
Applications of 2 Azetidin 3 Yl 6 Methylpyridine As a Versatile Chemical Scaffold
Role as a Building Block in Multi-Step Organic Synthesis
The structure of 2-(Azetidin-3-yl)-6-methylpyridine, featuring a reactive secondary amine within the azetidine (B1206935) ring and a nucleophilic pyridine (B92270) nitrogen, makes it a valuable building block for the synthesis of more complex molecules.
Synthesis of Complex Small Molecules and Analogs
The azetidine moiety of this compound offers a key reaction site for N-functionalization. This allows for the introduction of a wide array of substituents, enabling the construction of diverse molecular architectures. The pyridine ring, on the other hand, can be functionalized through various organic reactions, further expanding its synthetic utility.
The incorporation of the rigid azetidine ring can impart conformational constraint into molecules, a desirable feature in medicinal chemistry for optimizing binding to biological targets. The pyridine group can participate in hydrogen bonding and π-stacking interactions, which are crucial for molecular recognition. Although direct examples of its use are scarce, it is plausible that this scaffold is employed in the synthesis of novel pharmaceutical intermediates and analogs of bioactive compounds.
Construction of Novel Precursors for Organic Materials
The bifunctional nature of this compound makes it a candidate as a monomer for the synthesis of advanced organic materials. For instance, it has been listed as a potential organic monomer for Covalent Organic Frameworks (COFs) and a material building block. rsc.orgbldpharm.com The nitrogen atoms in both the pyridine and azetidine rings can act as linking points in the formation of porous polymers or other functional materials. The methyl group on the pyridine ring can also be a site for further chemical modification to tailor the properties of the resulting materials.
Table 1: Potential Reactions for Functionalization
| Reaction Type | Reagent/Catalyst | Potential Product |
|---|---|---|
| N-Alkylation | Alkyl halide | N-Alkyl-3-(6-methylpyridin-2-yl)azetidine |
| N-Acylation | Acyl chloride | 1-Acyl-3-(6-methylpyridin-2-yl)azetidine |
| N-Arylation | Aryl halide, Palladium catalyst | 1-Aryl-3-(6-methylpyridin-2-yl)azetidine |
This table represents potential reactions based on the general reactivity of azetidines and pyridines, as specific literature for this compound is limited.
Coordination Chemistry of this compound
The presence of two nitrogen donor atoms in this compound makes it an interesting ligand for the formation of metal complexes.
Ligand Properties: Chelation Modes and Coordination Sites (Pyridine Nitrogen, Azetidine Nitrogen)
This compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the azetidine nitrogen to form a stable five-membered chelate ring. The geometry of the resulting complex would be influenced by the nature of the metal ion and other coordinating ligands. The pyridine nitrogen is a soft donor, favoring coordination to softer metal ions, while the azetidine nitrogen is a harder donor. This dual nature could lead to interesting coordination behavior and potentially selective binding to different metal centers.
Synthesis and Characterization of Metal Complexes (e.g., with Transition Metals, Lanthanides)
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific examples with this ligand are not readily found in the literature, related pyridine- and azetidine-containing ligands are known to form complexes with a variety of transition metals (e.g., copper, palladium, ruthenium) and lanthanides. The characterization of such complexes would involve techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine their structure and properties.
Application of Metal Complexes in Catalysis (e.g., Asymmetric Catalysis, Cross-Coupling Reactions)
Metal complexes derived from chiral ligands are widely used in asymmetric catalysis. If this compound is used in its enantiomerically pure form, its metal complexes could potentially serve as catalysts for various asymmetric transformations. The rigid azetidine ring can create a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity.
Furthermore, palladium complexes of pyridine-containing ligands are extensively used in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. mdpi.com It is conceivable that palladium complexes of this compound could exhibit catalytic activity in such reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Table 2: Potential Catalytic Applications of Metal Complexes
| Catalytic Reaction | Metal Center | Potential Outcome |
|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Enantioselective reduction of prochiral olefins or ketones |
| Asymmetric C-C Bond Formation | Palladium, Copper | Enantioselective allylic alkylation, aldol (B89426) reactions |
This table outlines potential applications based on the catalytic activity of structurally similar pyridine-azetidine ligands, as specific data for this compound's complexes is not available.
Organocatalytic Applications of this compound and its Derivatives
The unique structural combination of a Lewis basic pyridine ring and a strained, functionalizable azetidine ring in this compound presents significant potential for its use in organocatalysis. While specific applications of this exact compound are not yet widely documented, the catalytic activities of its constituent moieties are well-established, allowing for extrapolation to its potential roles. Pyridine and its derivatives are classic examples of nucleophilic catalysts, primarily due to the lone pair of electrons on the nitrogen atom, which can act as a Lewis base. researchgate.netprinceton.edu This capability is fundamental to many organic transformations.
The core concept of pyridine-based organocatalysis involves the pyridine nitrogen interacting with an electrophilic reagent to form a highly reactive intermediate. princeton.edu For instance, in acylation reactions, pyridine can activate an acyl donor, making it more susceptible to nucleophilic attack. The reactivity of the pyridine catalyst can be tuned by substituents on the ring. princeton.edu In the case of this compound, the methyl group at the 6-position provides a certain steric and electronic environment. However, the flanking 2-substituent can also create steric hindrance that may twist an activated acyl group out of the plane of the pyridine ring, potentially reducing catalytic efficiency compared to 4-substituted pyridines. princeton.edu
The azetidine moiety introduces a second layer of functionality. The nitrogen atom within the azetidine ring can be functionalized, and the ring itself can participate in hydrogen bonding or act as a chiral scaffold if derivatized appropriately. This opens the door to bifunctional catalysis, where the pyridine acts as the Lewis basic site and the azetidine moiety serves to organize the transition state, often through non-covalent interactions, to enhance stereoselectivity. nih.govacs.org Although the development of chiral azetidines has been less prolific than for pyrrolidines or piperidines, methods for their enantioselective synthesis are emerging, which is crucial for their application in asymmetric organocatalysis. thieme-connect.de The combination of a defined Lewis base center and a tunable stereodirecting group on a single, relatively rigid framework is a key strategy in designing effective organocatalysts.
Advanced Materials Science Applications
The this compound scaffold is a promising candidate for the development of advanced materials, owing to the distinct chemical properties of its pyridine and azetidine components. These properties can be exploited in polymerization studies and in the synthesis of materials with specific optoelectronic characteristics.
Polymerization Studies Utilizing the Pyridine and Azetidine Moieties
The structure of this compound offers two primary avenues for incorporation into polymeric structures: through the pyridine ring or via the azetidine ring.
The most direct route to polymerization is the ring-opening polymerization (ROP) of the azetidine moiety. researchgate.net Azetidines, as strained four-membered rings, are prone to ROP under cationic or anionic conditions to form poly(trimethylenimine)s, which are linear polyamines. researchgate.netnsf.gov The polymerization of N-substituted azetidines, particularly N-sulfonylated azetidines, has been studied in detail, demonstrating that controlled polymerization is achievable. nsf.govresearchgate.netnih.gov Anionic ring-opening polymerization (AROP) of N-sulfonylazetidines can lead to linear polymers, and in some cases, living polymerizations that allow for the synthesis of block copolymers with controlled molecular weights and low dispersities have been reported. nih.gov
For the this compound monomer, the azetidine nitrogen would likely require substitution (e.g., with a sulfonyl group) to facilitate controlled AROP and prevent side reactions involving the basic nitrogen. The resulting polymer would feature pyridine units as pendant groups along the polyamine backbone.
| Polymerization Method | Monomer Moiety | Resulting Polymer Type | Key Considerations |
| Anionic Ring-Opening Polymerization (AROP) | Azetidine | Linear Poly(trimethylenimine) with pendant methylpyridine groups | Requires N-functionalization (e.g., sulfonation) of the azetidine ring to enable controlled polymerization. nsf.govnih.gov |
| Cationic Ring-Opening Polymerization (CROP) | Azetidine | Hyperbranched polyamines | Often leads to less controlled, hyperbranched structures due to chain transfer reactions. researchgate.netnsf.gov |
| Coordination Polymerization | Pyridine | Coordination Polymers | The pyridine nitrogen can coordinate to metal centers, forming one-, two-, or three-dimensional coordination polymers. mdpi.com |
Alternatively, the pyridine nitrogen can act as a ligand to coordinate with metal centers, leading to the formation of coordination polymers. The structure of the resulting material depends on the coordination geometry of the metal ion and the bridging nature of the ligand. mdpi.com While the this compound itself is a monodentate ligand through its pyridine nitrogen, derivatives could be designed to be bidentate, enabling the formation of polymer chains. nih.gov
Precursors for Optoelectronic or Functional Materials
Pyridine-based conjugated polymers are of significant interest for applications in organic electronics, such as polymer light-emitting diodes (PLEDs), due to their distinct electronic properties. dtic.mil The nitrogen atom makes the pyridine ring more electron-deficient than a benzene (B151609) ring, which facilitates electron injection and transport in electronic devices. dtic.mildtic.mil This higher electron affinity allows for the use of more stable metals like aluminum as the cathode, improving device longevity. dtic.mil
The this compound scaffold can serve as a building block for such functional materials. By incorporating it into a larger conjugated system, its electronic properties can be harnessed. The photophysical properties of such materials can be finely tuned by modifying the structure. For instance, the substitution position on the pyridine ring is known to influence molecular configuration and conjugation, leading to different emission characteristics. mdpi.com
The azetidine substituent offers a valuable handle for tuning the material's properties. It can be functionalized with various groups to alter the solubility, morphology, or electronic characteristics of the final polymer. Furthermore, quaternization of the pyridine nitrogen in polymers like poly(vinyl pyridine) has been shown to significantly reduce the optical energy gap, suggesting potential for these materials in semiconducting applications. mdpi.com The introduction of the azetidine moiety provides a site for post-polymerization modification, allowing for the rational design of materials with tailored optoelectronic properties. nih.gov
Rational Design Principles for New Chemical Entities Based on the this compound Framework (excluding biological applications)
The rational design of new chemical entities from the this compound scaffold for non-biological applications, such as catalysis and materials science, relies on the systematic modification of its structure to tune its steric and electronic properties.
Future Directions and Emerging Research Avenues for 2 Azetidin 3 Yl 6 Methylpyridine
Exploration of Novel and More Sustainable Synthetic Pathways
The imperative for green chemistry is reshaping synthetic methodologies across the chemical sciences. Future research into the synthesis of 2-(azetidin-3-yl)-6-methylpyridine will likely prioritize the development of more sustainable and efficient pathways. Current synthetic routes can be resource-intensive; however, emerging strategies offer promising, environmentally benign alternatives.
One promising avenue is the adoption of multicomponent reactions (MCRs) . These reactions, in which three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. acs.orgacs.org For instance, a one-pot, four-component annulation has been successfully employed for the synthesis of tetra-arylpyridines from simple, readily available reactants, a strategy that could be adapted for this compound. acs.org
The use of green catalysts and alternative energy sources is another critical area of exploration. nih.gov Microwave-assisted synthesis, for example, has been shown to accelerate reaction times and improve yields in the formation of pyridine (B92270) derivatives. nih.gov The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), could also offer significant benefits, including ease of separation and reusability, further enhancing the sustainability of the synthesis. acs.org Research into solvent-free reaction conditions or the use of environmentally friendly solvents will also be a key focus. acs.org
| Sustainable Synthesis Technique | Potential Advantage for this compound Synthesis | Relevant Research Findings |
| Multicomponent Reactions (MCRs) | Increased atom economy, reduced waste, and simplified purification. | One-pot synthesis of multi-substituted pyridines has been demonstrated. acs.org |
| Microwave-Assisted Synthesis | Shorter reaction times and improved yields. | Recognized as a green chemistry tool for various organic syntheses. nih.gov |
| Heterogeneous Catalysis (e.g., MOFs) | Catalyst reusability and ease of separation. | PET@UiO-66 vials have been used for the sustainable synthesis of 2,4,6-trisubstituted pyridines. acs.org |
| Solvent-Free Conditions | Reduced use of hazardous organic solvents. | Successful synthesis of tetra-arylpyridines in the absence of a solvent. acs.org |
Development of Advanced Functionalization Techniques (e.g., Selective C-H Activation)
The functionalization of both the pyridine and azetidine (B1206935) rings of this compound opens up a vast chemical space for the creation of novel derivatives with tailored properties. A key area of future research will be the development of advanced functionalization techniques, with a particular emphasis on selective C-H activation.
The direct C-H functionalization of pyridine rings is a powerful tool that avoids the need for pre-functionalized starting materials, making synthetic routes more efficient. nih.govresearchgate.net While the electron-deficient nature of the pyridine ring can make C-H activation challenging, recent advances have demonstrated the feasibility of this approach. acs.orgresearchgate.netbeilstein-journals.org Future work could focus on developing catalytic systems for the regioselective C-H functionalization of the pyridine ring in this compound, allowing for the introduction of a wide range of substituents at specific positions. A transient activator strategy, for instance, has been successfully used for the diarylation of pyridines at the 2- and 6-positions. acs.orgresearchgate.net
The functionalization of the azetidine ring also presents significant opportunities. researchgate.netnih.gov The inherent ring strain of the four-membered heterocycle can be harnessed to drive unique chemical transformations. rsc.orgrsc.org Late-stage modification of macrocyclic peptides containing a 3-aminoazetidine subunit has been achieved through chemoselective deprotection and substitution at the azetidine nitrogen. researchgate.netnih.gov Similar strategies could be applied to this compound to introduce diverse functional groups, creating a library of novel compounds.
Integration into Hybrid Material Systems and Supramolecular Assemblies
The unique structural features of this compound make it an attractive building block for the construction of novel hybrid material systems and supramolecular assemblies. The pyridine nitrogen provides a coordination site for metal ions, while the azetidine ring can participate in hydrogen bonding and other non-covalent interactions.
Future research could explore the use of this compound as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs) . The ability of pyridine derivatives to form adducts with metal centers is well-established. mdpi.com By carefully selecting metal ions and reaction conditions, it may be possible to create materials with tailored porosity, stability, and functional properties for applications in areas such as gas storage, catalysis, and sensing.
The compound's capacity for hydrogen bonding and other directed intermolecular interactions also makes it a candidate for the design of supramolecular assemblies . The separation of pyridine guest molecules has been achieved using host compounds with hydroxyl functionalities that act as hydrogen bond donors. researchgate.net The azetidine moiety of this compound could similarly engage in hydrogen bonding to direct the formation of specific supramolecular architectures with unique properties and functions.
Development of Predictive Structure-Reactivity Relationship Models for Non-Biological Systems
As the library of this compound derivatives grows, the development of predictive models for their structure-reactivity relationships will become increasingly important. These models can accelerate the discovery of new compounds with desired properties by enabling in silico screening and rational design.
Future research in this area will likely involve a combination of experimental studies and computational modeling. Quantitative Structure-Property Relationship (QSPR) models have been successfully used to predict the thermodynamic properties of pyridine derivatives. researchgate.net Similar models could be developed for this compound to predict properties such as reaction kinetics, regioselectivity, and the stability of resulting materials. The aryne distortion model has been used to predict the regioselectivity of reactions involving 3,4-pyridynes, demonstrating the power of theoretical models in understanding and predicting the reactivity of pyridine systems. nih.gov
The development of a predictive model for the site-selective deprotometalation of functionalized heterocycles using pKa calculations has also been reported, offering a pathway to anticipate reaction outcomes. nih.gov Such models, when applied to this compound and its derivatives, could guide synthetic efforts and lead to the more efficient development of functional molecules. rsc.orgresearchgate.net
Application in Niche Areas of Chemical Research (e.g., Analytical Chemistry, Chemical Biology Tools excluding direct clinical relevance)
Beyond its potential in materials science, this compound and its derivatives could find applications in more specialized areas of chemical research.
In analytical chemistry , the pyridine moiety's ability to coordinate with metal ions suggests that derivatives of this compound could be developed as selective ligands for metal ion detection or separation. mdpi.com The synthesis of novel ligands for coordination with copper to enhance specific properties has been demonstrated with related compounds. researchgate.net
As chemical biology tools , functionalized versions of this compound could be designed as probes to study biological systems without having direct clinical applications. For example, the incorporation of fluorescent tags or reactive handles could allow for the visualization and tracking of specific cellular components or processes. The synthesis of dye and biotin-tagged macrocycles containing an azetidine unit highlights the potential for creating such molecular tools. researchgate.netnih.gov The cytotoxic properties of some simple synthetic pyridine derivatives on certain bacterial strains have been noted, suggesting that non-clinical research into the fundamental interactions of such compounds with biological systems could be a fruitful area of investigation. nih.gov
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H and ¹³C NMR confirm azetidine ring formation (e.g., δ 3.5–4.5 ppm for azetidine protons) and pyridine substitution patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation pathways .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for drug-receptor interaction studies .
- HPLC-PDA : Ensures purity (>95%) and detects trace impurities from side reactions .
How does the stereochemistry of the azetidine ring influence the compound’s pharmacological properties?
Advanced Research Focus
The azetidine ring’s conformation impacts target binding and metabolic stability:
- Cis vs. trans configurations : Cis-azetidine derivatives show enhanced binding to G-protein-coupled receptors (GPCRs) due to reduced steric clash .
- Hydroxyl group orientation : In 3-hydroxyazetidine analogs, equatorial hydroxyl placement improves solubility but may reduce blood-brain barrier penetration .
- Enantiomeric purity : Chiral HPLC separates enantiomers, with the (R)-form often exhibiting higher affinity for enzymes like monoamine oxidases .
What strategies mitigate toxicity risks during in vivo studies of azetidine-pyridine compounds?
Q. Advanced Research Focus
- Metabolic profiling : Identify toxic metabolites via liver microsome assays. For example, N-oxidation of pyridine can generate reactive intermediates .
- Prodrug design : Mask reactive groups (e.g., azetidine amines) with acetyl or carbamate linkers to reduce acute toxicity .
- Dosing regimens : Use pharmacokinetic models to optimize exposure levels while avoiding accumulation in organs .
How can computational methods accelerate the development of this compound derivatives?
Q. Advanced Research Focus
- Molecular docking : Predict binding modes to targets like mGluR5 or kinases using software (e.g., AutoDock Vina) .
- QSAR models : Correlate electronic parameters (e.g., logP, polar surface area) with bioavailability .
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
What are the limitations of current synthetic routes, and how can they be addressed?
Q. Basic Research Focus
- Low yields in azetidine ring closure : Replace traditional SN2 reactions with photoredox catalysis to enhance efficiency .
- Functional group incompatibility : Use protecting groups (e.g., tert-butyldimethylsilyl) for sensitive moieties during pyridine functionalization .
- Scalability issues : Transition from batch to flow chemistry for safer handling of intermediates .
How do structural modifications impact the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- pH sensitivity : Azetidine rings are prone to hydrolysis in acidic environments. Methyl or fluorinated substituents enhance stability .
- Oxidative degradation : Pyridine methyl groups oxidize to carboxylic acids; replacing methyl with trifluoromethyl improves resistance .
- Plasma protein binding : Introduction of sulfonyl or carbonyl groups reduces unbound fraction, prolonging half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
